![molecular formula C14H13N3O6S B2375735 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 886914-13-2](/img/structure/B2375735.png)
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Chemistry and Pharmacological Evaluation
Compounds structurally related to the one of interest have been synthesized and evaluated for their receptor binding profiles and pharmacological activities. For example, derivatives of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been explored for their potent and selective antagonistic properties against 5-HT(1B/1D) receptors, showing significant effects in biochemical studies and functional in vitro testing (Liao et al., 2000).
2. Synthesis and Biological Activity
The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been reported, with certain derivatives displaying antihypertensive activity in rats. This highlights the potential for structural analogs to serve in the development of new therapeutic agents targeting cardiovascular diseases (Santilli & Morris, 1979).
3. Anticancer Evaluation
Another domain of interest is the design, synthesis, and evaluation of 1,3,4-oxadiazole derivatives as anticancer agents. Compounds with modifications on the 1,3,4-oxadiazole ring have been tested against several cancer cell lines, demonstrating moderate to excellent activity. This suggests a promising avenue for the development of novel anticancer therapies (Ravinaik et al., 2021).
4. Antibacterial and Enzyme Inhibition Studies
Research has also been conducted on the synthesis and antibacterial study of N-substituted derivatives of 1,3,4-oxadiazole compounds. These studies show that such compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential use in developing new antibacterial agents (Khalid et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with amethylsulfonylphenyl pharmacophore have been evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . COX enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
Compounds with similar structures have shown to inhibit cox enzymes, reducing the production of key pro-inflammatory mediators, prostaglandins . This suggests that this compound may also interact with COX enzymes, leading to a decrease in inflammation.
Biochemical Pathways
By inhibiting cox enzymes, it can be inferred that this compound affects thearachidonic acid pathway , leading to a decrease in the production of pro-inflammatory mediators, prostaglandins .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which impact its bioavailability.
Result of Action
Similar compounds have shown good anti-inflammatory activity and low ulcerogenic liability . This suggests that this compound may also have anti-inflammatory effects and a low risk of causing ulcers.
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely unexplored due to its complexity and the lack of available data. Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, compounds containing a methylsulfonylphenyl group have been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by modulating signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds with a methylsulfonylphenyl group .
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-24(19,20)10-4-2-9(3-5-10)13-16-17-14(23-13)15-12(18)11-8-21-6-7-22-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRAHRLQRZMCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
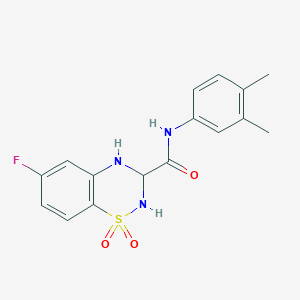
![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
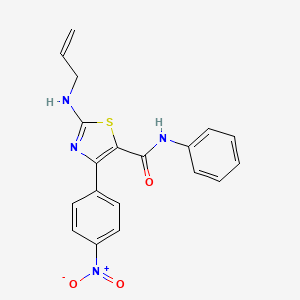
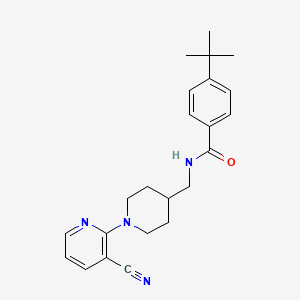

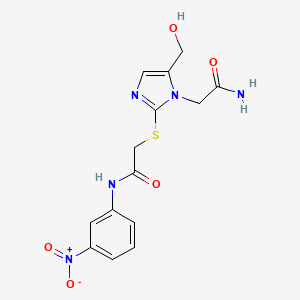
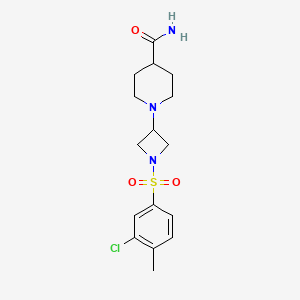
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
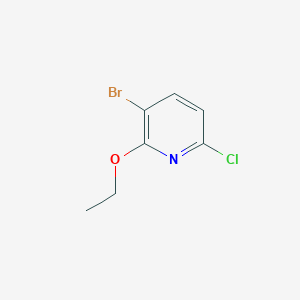
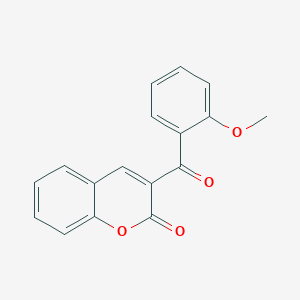
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)
